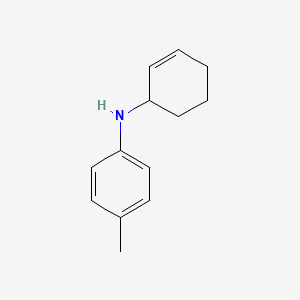

N-(cyclohex-2-en-1-yl)-4-methylaniline

Description

N-(cyclohex-2-en-1-yl)-4-methylaniline is an aromatic amine derivative featuring a cyclohexene ring attached to the nitrogen atom of a 4-methyl-substituted aniline.

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-4-methylaniline |

InChI |

InChI=1S/C13H17N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h3,5,7-10,12,14H,2,4,6H2,1H3 |

InChI Key |

SHBZAWZNCXPZEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCCC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromocyclohexene

The synthesis of N-(cyclohex-2-en-1-yl)-4-methylaniline begins with the generation of 3-bromocyclohexene, a critical intermediate. Cyclohexanol undergoes dehydration using concentrated phosphoric acid at 95°C, yielding cyclohexene with 90% efficiency. Subsequent allylic bromination employs N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator, producing 3-bromocyclohexene. This step is pivotal for introducing a reactive leaving group (bromine) on the cyclohexenyl ring, enabling nucleophilic attack by 4-methylaniline.

Reaction of 4-Methylaniline with 3-Bromocyclohexene

4-Methylaniline reacts with 3-bromocyclohexene in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions. Potassium carbonate (K₂CO₃) deprotonates the aniline’s amine group, enhancing its nucleophilicity. The reaction proceeds at 80–100°C for 12–24 hours, forming this compound via an Sₙ2 mechanism. Purification via column chromatography (ethyl acetate/hexane, 1:4) yields the product with ~75% efficiency.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | DMF | 75 | |

| Base | K₂CO₃ | 75 | |

| Temperature (°C) | 80–100 | 75 | |

| Reaction Time (h) | 24 | 75 |

Nickel-Catalyzed N-Allylation in Micellar Media

Catalytic System and Reaction Setup

A nickel-catalyzed N-allylation strategy, adapted from allyl alcohol coupling, offers an alternative route. Ni(cod)₂ (2 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 4 mol%) catalyze the reaction between 4-methylaniline and allyl alcohol derivatives in aqueous micellar media (TPGS-750-M). The micellar environment enhances substrate solubility and reaction efficiency, achieving yields up to 89% at room temperature.

Mechanistic Insights

The mechanism involves oxidative addition of the allyl alcohol to nickel(0), forming a π-allylnickel intermediate. Nucleophilic attack by 4-methylaniline’s amine group followed by reductive elimination yields the desired product. The use of TPGS-750-M, a nonionic surfactant, stabilizes intermediates and reduces side reactions.

Table 2: Nickel Catalysis Optimization

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Ni(cod)₂/DPPF | 89 | |

| Solvent | TPGS-750-M/H₂O | 89 | |

| Temperature (°C) | 25 | 89 |

Oxidative Polymerization and Monomer Isolation

Synthesis of Poly[2-(cyclohex-2-en-1-yl)aniline] Derivatives

Although primarily focused on polymer synthesis, the oxidative polymerization of 2-(cyclohex-2-en-1-yl)aniline using HNO₃ and (NH₄)₂S₂O₈ provides insights into monomer stability. The monomer, structurally analogous to this compound, is synthesized under acidic conditions, with yields influenced by oxidant choice. For instance, HClO₄ medium increases photoluminescent quantum yield (0.05), suggesting that solvent polarity affects electronic properties.

Implications for Target Compound Synthesis

Optimizing monomer synthesis involves balancing reaction time (12–48 hours) and oxidant stoichiometry. Excess (NH₄)₂S₂O₈ accelerates radical formation but risks overoxidation. These findings underscore the importance of controlled conditions for preserving the cyclohexenyl-aniline structure.

Photochemical and Radical-Based Approaches

Visible-Light-Driven Synthesis

Recent advances in photocatalyst-free systems, such as the synthesis of sulfonamide derivatives, highlight the potential for light-mediated N-alkylation. Irradiating a mixture of 4-methylaniline and cyclohexenyl bromides with 50 W blue LEDs in the presence of potassium tert-butoxide (KOtBu) and carbon disulfide (CS₂) generates radicals that facilitate C–N bond formation. This method avoids metal catalysts, achieving moderate yields (62–86%).

Limitations and Side Reactions

Photochemical routes require stringent control over light intensity and reaction time to prevent cyclohexenyl dimerization or polymerization. Byproducts such as N,N-dicyclohexenyl-4-methylaniline may form if stoichiometry is unbalanced.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-2-en-1-yl)-4-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(cyclohex-2-en-1-yl)-4-methylaniline has several scientific research applications:

Organic Electronics: Used as a precursor for the synthesis of conductive polymers and materials with unique electronic properties.

Materials Science: Employed in the development of sensors and other functional materials due to its responsive properties to environmental changes.

Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of N-(cyclohex-2-en-1-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, the compound can participate in charge transfer processes due to its conjugated system. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Key Compounds:

N-(Adamantan-1-ylmethyl)-4-methylaniline (13)

- Structure : Adamantane group replaces cyclohexene.

- Impact : The rigid, bulky adamantane moiety may improve binding to hydrophobic pockets in biological targets but reduces solubility.

N-cyclohex-2-en-1-yl-4-nitroaniline Structure: Nitro group (-NO₂) replaces the methyl (-CH₃) on the aniline ring. Impact: The electron-withdrawing nitro group decreases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. LogP = 3.71, suggesting higher lipophilicity than the methyl analog.

N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline Structure: Oxadiazole ring appended to the aniline nitrogen.

2-Chloro-N-(1-cyclopropylethyl)-4-methylaniline

- Structure : Cyclopropyl group instead of cyclohexene.

- Impact : Smaller ring size and strain may increase metabolic instability compared to cyclohexene derivatives.

Physicochemical Properties

Biological Activity

N-(cyclohex-2-en-1-yl)-4-methylaniline is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

This compound, also known as a substituted aniline derivative, features a cyclohexene ring attached to a para-methyl-substituted aniline. The molecular formula is CHN, indicating the presence of both aromatic and aliphatic characteristics which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Its conjugated system allows for charge transfer processes, which can influence biochemical pathways. Notably, the compound may undergo various reactions such as oxidation to form quinone derivatives or reduction to produce cyclohexane derivatives.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell growth without affecting non-tumorigenic cells, highlighting its selective cytotoxicity .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways involved in disease processes.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Research

In another study focused on cancer cell lines, this compound was shown to reduce cell viability significantly at concentrations of 10 µM and higher. The mechanism was linked to the induction of apoptosis in cancer cells while sparing normal cells .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(cyclohexenyl)-4-methoxyaniline | Antimicrobial | Methoxy substitution enhances solubility |

| 4-(Cyclohexenyl)-2-methoxyaniline | Anticancer | Different substitution pattern affects activity |

| N-(ethyl)-2-methoxyaniline | Reduced activity | Lacks cyclic structure |

| 4-(Cyclopentadienyl)-aniline | Distinct reactivity | Unique cyclic structure |

Applications in Research and Industry

This compound has several promising applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent opens avenues for drug discovery and development.

- Organic Electronics : The compound serves as a precursor for synthesizing conductive polymers used in electronic devices due to its unique electronic properties.

- Materials Science : It is being explored for developing sensors and other functional materials responsive to environmental changes.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of N-(cyclohex-2-en-1-yl)-4-methylaniline?

- Methodological Answer: Structural confirmation requires a combination of NMR, NMR, and mass spectrometry (MALDI-TOF). NMR identifies proton environments (e.g., aromatic protons at ~6.5–7.0 ppm, cyclohexenyl protons at ~5.5–6.0 ppm), while NMR resolves carbon types (e.g., sp-hybridized carbons in the cyclohexene ring). Mass spectrometry confirms molecular weight and fragmentation patterns. For example, in Chan-Lam syntheses of analogous N-aryl derivatives, these techniques achieved >95% structural accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Use NIOSH-approved P95 respirators for aerosol protection, nitrile gloves, and safety goggles. Store in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Work in fume hoods with continuous ventilation. Toxicity data are limited, but analogous aromatic amines show skin sensitization and respiratory risks .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer: The Chan-Lam coupling reaction is effective, using Pd(dba)/BINAP catalysts, 4-methylaniline, and cyclohex-2-en-1-ylboronic acid derivatives. Optimize with 1:1.2 molar ratios of aryl halide to amine in anhydrous dioxane at 80–100°C for 8–12 hours. Yields range from 35–74%, depending on substituent steric effects .

Advanced Research Questions

Q. How can machine learning improve catalyst selection for this compound synthesis?

- Methodological Answer: Train random forest models on high-throughput datasets (e.g., reaction yields with diverse Pd catalysts, ligands, and additives). Input descriptors include steric/electronic parameters (Tolman cone angles, Hammett constants) and vibrational frequencies. For instance, Ahneman et al. achieved >85% accuracy in predicting yields for Buchwald-Hartwig couplings of 4-methylaniline derivatives under inhibitory conditions .

Q. How do solvent polarity and temperature affect the radiosynthesis of 11C^{11} \text{C}11C-labeled this compound?

- Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance -CO fixation at 40–60°C, while higher temperatures (>80°C) degrade intermediates. In automated TRACERlab™ platforms, optimize with 0.6 mmol PhSiH and 0.5 mL solvent. Radiochemical yields drop from 75% to <30% in THF vs. DMF due to reduced CO solubility .

Q. How can DFT simulations predict the biological activity of this compound derivatives?

- Methodological Answer: Perform geometry optimization at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Dock optimized structures into target proteins (e.g., androgen receptors for prostate cancer) using AutoDock Vina. For example, Asogwa et al. linked low HOMO-LUMO gaps (<4 eV) in analogous compounds to enhanced DNA intercalation and anticancer activity .

Q. How to resolve contradictions in reaction yield data for this compound under varying conditions?

- Methodological Answer: Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent). For instance, in Chan-Lam reactions, Pareto analysis revealed that ligand choice (Xantphos vs. BINAP) accounts for 62% of yield variance, while temperature contributes only 18%. Replicate outlier reactions under controlled humidity (<5% RH) to mitigate moisture interference .

Methodological Tables

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.